N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-14-9-10-17(29-2)19-20(14)31-23(26-19)27(13-15-6-5-11-24-12-15)22(28)21-25-16-7-3-4-8-18(16)30-21/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODFNBVZFPXXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure comprising:
- Benzo[d]thiazole moiety
- Pyridine ring
- Carboxamide functional group
Its molecular formula is with a molecular weight of approximately 395.52 g/mol. The presence of these structural components contributes to its unique biological properties.
Research indicates that this compound may function as a positive allosteric modulator of muscarinic acetylcholine receptors, which are critical in various physiological processes including cognition and memory. The compound's interaction with these receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Antitumor Activity
Several studies have reported on the antitumor properties of compounds similar to this compound. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Anticancer |
| Compound 2 | 1.98 ± 1.22 | Anticancer |
The structure activity relationship (SAR) studies indicate that modifications in the thiazole and pyridine rings can enhance cytotoxicity, suggesting that specific substitutions could lead to more potent derivatives.
Anticonvulsant Activity
Thiazole-based compounds have also been evaluated for their anticonvulsant properties. For example, some thiazole derivatives demonstrated high efficacy in animal models, showing promise for the development of new anticonvulsant medications.
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of a series of benzothiazole derivatives, including those structurally related to our compound. The results indicated that certain modifications led to enhanced binding affinity to target proteins involved in cancer proliferation.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of thiazole derivatives, highlighting their ability to mitigate oxidative stress in neuronal cells. This suggests a possible therapeutic role for this compound in neurodegenerative disorders.
Q & A
Q. What synthetic strategies are commonly employed for synthesizing N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide, and how is structural integrity validated?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including amide coupling (e.g., using EDCI/HOBt as coupling agents ) and nucleophilic substitution for introducing methoxy and methyl groups. For example, intermediates like benzo[d]thiazole-2-carboxylic acid derivatives can be reacted with pyridinylmethyl amines under nitrogen atmosphere . Structural validation requires 1H/13C NMR to confirm regiochemistry, mass spectrometry (ESI-MS) for molecular weight confirmation, and HPLC (e.g., methanol/water gradients) to ensure purity (>98%) .
Q. What solvent systems and analytical techniques are optimal for assessing the purity of this compound?
- Methodological Answer : Reverse-phase HPLC with C18 columns and mobile phases like methanol-water (gradient elution) is recommended, as demonstrated for structurally similar thiazole carboxamides . TLC (silica gel, ethyl acetate/hexane) can preliminarily monitor reactions. Elemental analysis (C, H, N) further validates purity, especially when discrepancies in NMR or MS arise .
Q. How can researchers confirm the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and compare retention times with fresh samples. For thermally sensitive intermediates (e.g., thiazolidinones), reflux in ethanol/water mixtures under nitrogen is advised to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields, particularly during amide bond formation?
- Methodological Answer : Key variables include catalyst selection (EDCI vs. DCC), solvent polarity (DMF for solubility vs. THF for milder conditions), and stoichiometric ratios (1.2–1.5 equivalents of amine). Evidence from similar compounds shows yields up to 98.7% when using EDCI/HOBt in DMF at 0–5°C . Microwave-assisted synthesis (e.g., 80°C, 30 minutes) may reduce side reactions .
Q. How should researchers address contradictory bioactivity data reported for structurally analogous thiazole carboxamides?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, concentration ranges) or purity differences (e.g., 95% vs. >99% HPLC purity). To resolve contradictions:
- Re-test compounds under standardized protocols (e.g., NIH/NCBI guidelines for cytotoxicity ).
- Compare substituent effects: For example, trifluoromethyl groups enhance metabolic stability , while methoxy groups may alter binding affinity .
Q. What computational and experimental approaches are effective for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinase domains). Evidence from benzimidazole-thiazole hybrids shows how substituents on the pyridine ring modulate binding .
- Systematic substitution : Modify the benzo[d]thiazole core (e.g., replace methoxy with halogen or methyl groups) and evaluate changes in bioactivity. For example, fluorinated analogs in exhibited enhanced antimicrobial potency .
Q. What methodologies are recommended to assess metabolic stability and pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with rat/human liver microsomes and quantify parent compound degradation via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for bioavailability predictions.
- In vivo pharmacokinetics : Administer the compound intravenously/orally to rodents and collect plasma samples at intervals. Compare with trifluoromethyl-containing analogs, which often show prolonged half-lives .
Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for intermediates during synthesis?
- Methodological Answer :
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton/carbon signals, especially for diastereomeric mixtures (e.g., tetrahydronaphthalenyl derivatives in ).
- X-ray crystallography : Resolve absolute configuration for chiral centers, as demonstrated for thiazolidinone derivatives .
Notes on Data Contradiction and Optimization
- Low-Yield Steps : If amidation yields <50%, consider pre-activating the carboxylic acid (e.g., forming mixed anhydrides with ClCO2iPr) before coupling with amines .
- Unexpected Byproducts : Use HPLC-MS to identify impurities (e.g., dehalogenation products in fluorinated analogs) and adjust reaction conditions (e.g., lower temperature, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
